molecular formula C8H7BrN2O B581222 5-broMo-N-Methylbenzo[d]oxazol-2-aMine CAS No. 1267429-81-1

5-broMo-N-Methylbenzo[d]oxazol-2-aMine

Cat. No.: B581222
CAS No.: 1267429-81-1
M. Wt: 227.061
InChI Key: MIJRMRFXDUUUFM-UHFFFAOYSA-N
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Description

5-broMo-N-Methylbenzo[d]oxazol-2-aMine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C8H6BrNO and a molecular weight of 212.04 g/mol .

Preparation Methods

The synthesis of 5-broMo-N-Methylbenzo[d]oxazol-2-aMine typically involves the bromination of 2-methylbenzo[d]oxazole. One common method is the reaction of 2-methylbenzo[d]oxazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-broMo-N-Methylbenzo[d]oxazol-2-aMine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzoxazole derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-broMo-N-Methylbenzo[d]oxazol-2-aMine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit glutamate-gated chloride channels (GluCl), leading to the inhibition of pharyngeal pumping, motility, and egg or microfilaria release in parasitic nematodes . This mechanism is crucial for its anthelmintic activity.

Comparison with Similar Compounds

5-broMo-N-Methylbenzo[d]oxazol-2-aMine can be compared with other benzoxazole derivatives such as:

The uniqueness of this compound lies in its bromine substitution, which enhances its biological activities and makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-bromo-N-methyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJRMRFXDUUUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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